molecular formula C11H7ClN2O B2605452 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 1126634-12-5

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile

Cat. No.: B2605452
CAS No.: 1126634-12-5
M. Wt: 218.64
InChI Key: ACIOLUROVVRODE-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is a chemical compound with the molecular formula C10H6ClN3O. It is a heterocyclic compound containing both an oxazole ring and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and benzonitrile group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methyl)-1,3-oxazol-2-yl]benzonitrile
  • 3-[4-(Ethyl)-1,3-oxazol-2-yl]benzonitrile
  • 3-[4-(Bromomethyl)-1,3-oxazol-2-yl]benzonitrile

Uniqueness

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its methyl or ethyl counterparts.

Properties

IUPAC Name

3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOLUROVVRODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CO2)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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